molecular formula C12H22F3NOSi2 B12836563 N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine

N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine

Cat. No.: B12836563
M. Wt: 309.47 g/mol
InChI Key: WEJZMYZSZZARKD-LFIBNONCSA-N
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Description

N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine is a silicon-containing organofluorine compound characterized by dual dimethyl-prop-2-enylsilyl groups attached to a trifluoroethanimine backbone.

Properties

Molecular Formula

C12H22F3NOSi2

Molecular Weight

309.47 g/mol

IUPAC Name

[dimethyl(prop-2-enyl)silyl] (1E)-N-[dimethyl(prop-2-enyl)silyl]-2,2,2-trifluoroethanimidate

InChI

InChI=1S/C12H22F3NOSi2/c1-7-9-18(3,4)16-11(12(13,14)15)17-19(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3/b16-11+

InChI Key

WEJZMYZSZZARKD-LFIBNONCSA-N

Isomeric SMILES

C[Si](C)(CC=C)/N=C(\C(F)(F)F)/O[Si](C)(C)CC=C

Canonical SMILES

C[Si](C)(CC=C)N=C(C(F)(F)F)O[Si](C)(C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Functionalities

The compound shares structural similarities with other silyl-protected amines and ethers. For instance:

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): This nucleotide derivative incorporates a tert-butyldimethylsilyl (TBS) group as a protective moiety. Unlike the target compound, which uses dimethyl-prop-2-enylsilyl groups, TBS is bulkier and more commonly employed in organic synthesis for steric protection of hydroxyl groups. The dimethyl-prop-2-enylsilyl groups in the target compound may offer enhanced solubility or reduced steric hindrance compared to TBS .
  • The absence of silyl groups and fluorine atoms in this molecule likely reduces its thermal stability and alters its electronic properties compared to the fluorinated ethanimine derivative .

Fluorinated Ethanimine Derivatives

Trifluoroethylimine derivatives are rare in the literature. However, the trifluoroethyl moiety is known to confer electron-withdrawing effects, enhancing electrophilicity and resistance to hydrolysis. The dual silyl groups in the target compound may mitigate these effects by providing steric protection, a feature absent in simpler fluorinated amines like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () .

Methodological Considerations for Analysis

Crystallographic Characterization

For example, SHELXL’s robust refinement algorithms can handle disordered silyl groups, which are common in such compounds .

Hydrogen Bonding and Intermolecular Interactions

The trifluoroethanimine core may participate in weak hydrogen bonding, as analyzed via graph set theory (). However, the bulky silyl groups likely dominate intermolecular interactions, reducing crystal packing efficiency compared to less hindered analogues like N-hydroxy-N-methyl-2-phenylacetamide () .

Data Table: Structural and Functional Comparison

Compound Name Key Features Reactivity Insights References
N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine Dual silyl groups, trifluoroethylimine backbone Likely stabilized against hydrolysis; potential for steric hindrance in reactions
3-((...)-tert-butyldimethylsilyl)oxy...)propanenitrile () TBS-protected nucleotide Bulkier silyl group; used in selective protection
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Fluorine-free, thiophene-naphthalene hybrid Higher electrophilicity absent; lower thermal stability

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